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Compound of Interest

Compound Name: Boc-L-beta-Homoasparagine

Cat. No.: B112490 Get Quote

In the landscape of peptide chemistry and drug discovery, the modification of amino acid

scaffolds is a cornerstone of innovation. Boc-L-beta-Homoasparagine, a non-canonical amino

acid derivative, represents a pivotal building block for synthesizing peptides with enhanced

structural and functional properties. Its core structure, featuring an additional methylene group

in the backbone compared to its proteinogenic counterpart, asparagine, imparts significant

changes in conformational flexibility and proteolytic stability. The presence of the tert-

butyloxycarbonyl (Boc) protecting group on the α-amino function provides the necessary

chemical orthogonality for its controlled incorporation into complex peptide sequences via solid-

phase or solution-phase synthesis.[1]

This guide offers a comprehensive exploration of the chemical properties of Boc-L-beta-
Homoasparagine, moving beyond a simple datasheet to provide field-proven insights into its

reactivity, characterization, and strategic application. The protocols and data presented herein

are designed to equip researchers with the knowledge to leverage this compound's unique

attributes in the development of novel therapeutics, peptidomimetics, and advanced

biomaterials.[1][2]

Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application. The key identifiers and physicochemical characteristics of Boc-L-beta-
Homoasparagine are summarized below.
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Core Compound Identifiers and Properties
Property Value Source(s)

IUPAC Name

(3S)-5-amino-3-[(2-

methylpropan-2-

yl)oxycarbonylamino]-5-

oxopentanoic acid

[3]

Synonyms

Boc-L-β-HomoAsn-OH, Boc-β-

HAsn-OH, Nβ-Boc-L-β-

homoasparagine

[1][4]

CAS Number 336182-03-7 [1][5][6]

Molecular Formula C₁₀H₁₈N₂O₅ [1][3][4]

Molecular Weight 246.26 g/mol [1][3]

Appearance White to off-white solid [1]

Purity
Typically ≥95-99% (determined

by NMR or HPLC)
[1][5][7]

Storage

Store at 2-8°C for short-term

use; -20°C for long-term

stability

[1][7][8]

Chemical Structure
The structure combines the β-homoasparagine scaffold with the acid-labile Boc protecting

group.

Caption: 2D Structure of Boc-L-beta-Homoasparagine.

Core Chemical Reactivity and Handling
The utility of Boc-L-beta-Homoasparagine in synthesis is defined by the predictable and

selective reactivity of its three key functional moieties: the Boc-protected amine, the free

carboxylic acid, and the side-chain amide.
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The Boc Protecting Group: An Acid-Labile Gatekeeper
The tert-butyloxycarbonyl (Boc) group is the cornerstone of its application in controlled peptide

synthesis. Its primary function is to render the α-amine nucleophilically inert, preventing self-

polymerization or unwanted side reactions during the activation and coupling of the carboxylic

acid group.[9]

Expertise & Causality: The choice of Boc over other protecting groups like Fmoc is often

dictated by the overall synthetic strategy. Boc chemistry is advantageous for synthesizing

hydrophobic peptides or sequences prone to aggregation, as the repeated acid treatment for

deprotection helps maintain peptide solvation.[10] The Boc group is exceptionally stable to

basic and nucleophilic conditions, allowing for the use of base-labile protecting groups (e.g.,

Fmoc for side-chain protection) in an orthogonal protection scheme.[11]

Trustworthiness through Protocol: The removal of the Boc group is a reliable and high-yield

reaction when performed correctly. The process, known as acidolysis, proceeds through the

formation of a stable tert-butyl cation.

Preparation: Dissolve the Boc-protected peptide (1 equivalent) in a suitable solvent such as

dichloromethane (DCM) or dioxane.

Reagent Addition: Add an excess of a strong acid. A solution of 25-50% trifluoroacetic acid

(TFA) in DCM is standard.[5][12] For solid-phase synthesis, 1-2M HCl in dioxane is also

common.[5]

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by

TLC or LC-MS until the starting material is consumed.

Workup: Remove the acid and solvent under reduced pressure. The resulting amine is

typically obtained as a TFA or HCl salt. Co-evaporation with toluene can help remove

residual acid. The crude salt is often used directly in the subsequent coupling step after

neutralization.
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Boc Deprotection Workflow

Boc-Peptide in DCM Add 25-50% TFA/DCMStep 1 Stir 30-60 min
at Room Temp

Step 2 Evaporate Solvent & AcidStep 3 Amine-TFA SaltStep 4

Click to download full resolution via product page

Caption: Workflow for acid-catalyzed Boc group removal.

Carboxylic Acid Activation and Peptide Coupling
The free carboxylic acid is the site of peptide bond formation. To achieve this, it must first be

activated to create a better leaving group, transforming the hydroxyl into a species highly

susceptible to nucleophilic attack by a free amine.

Expertise & Causality: The choice of coupling reagent is critical for efficiency and minimizing

side reactions, particularly racemization at the chiral center. Carbodiimide reagents like N,N'-

dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) are common but are almost always used with an

additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress

racemization. Modern uronium/aminium salt reagents like HATU or HBTU provide rapid and

efficient coupling with low racemization rates and are often the preferred choice in automated

solid-phase peptide synthesis.[12][13]

Preparation: Dissolve Boc-L-beta-Homoasparagine (1.2 equivalents) and HATU (1.2

equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.4

equivalents), to the solution. Stir for 5-10 minutes at room temperature to form the activated

ester.

Coupling: To this mixture, add the amine component (e.g., a resin-bound peptide with a free

N-terminus, 1 equivalent).
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Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor

completion using a qualitative test (e.g., Kaiser test for primary amines).

Workup: If on solid phase, filter the resin and wash thoroughly with DMF, DCM, and

methanol to remove excess reagents and byproducts. If in solution, perform an appropriate

aqueous workup and chromatographic purification.

Peptide Coupling Workflow (HATU)

Boc-AA + HATU
in DMF

Add DIPEA
(Activate Carboxyl)

Step 1 Add N-terminal
Free Amine

Step 2 Stir 1-2 hours
at Room Temp

Step 3 New Peptide Bond
Formed

Step 4

Click to download full resolution via product page

Caption: Workflow for peptide bond formation.

Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and

stability of Boc-L-beta-Homoasparagine and the peptides derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton spectrum will show characteristic signals:

A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-

butyl group.

A multiplet for the α-proton (CH).

Distinct multiplets for the diastereotopic β- and γ-protons (CH₂).

Signals for the side-chain amide protons (NH₂) and the Boc-protected amine proton (NH),

which may be broad and exchangeable.
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¹³C NMR: The carbon spectrum will display ten distinct signals, including:

The quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm,

respectively).

The Boc carbonyl carbon (~156 ppm).

The carboxylic acid carbonyl (~170-175 ppm) and side-chain amide carbonyl (~170-175

ppm).

Signals for the α, β, and γ carbons of the amino acid backbone.[14]

Weigh approximately 5-10 mg of the compound.

Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with

pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable

NH protons.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a

spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through

fragmentation analysis.

Expected Ions: In electrospray ionization (ESI) mode, expect to see the protonated molecule

[M+H]⁺ at m/z 247.13, the sodium adduct [M+Na]⁺ at m/z 269.11, and potentially the

potassium adduct [M+K]⁺ at m/z 285.1.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a structural

fingerprint. Key fragmentation pathways for Boc-protected amino acids include the neutral

loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[15] These

characteristic losses are diagnostic for the presence of the Boc protecting group.
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or

acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode.

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

Acquire a full scan mass spectrum to identify the parent ions.

Select the parent ion of interest (e.g., m/z 247.13) and perform a product ion scan (MS/MS)

to observe the fragmentation pattern.

Synthetic Pathway Overview
The synthesis of Boc-L-beta-Homoasparagine is a straightforward N-protection reaction.

Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A

base is required to deprotonate the amino group, increasing its nucleophilicity to attack the

electrophilic carbonyl of the (Boc)₂O. The reaction is typically performed in a mixed aqueous-

organic solvent system to accommodate the solubility of both the amino acid and the

anhydride.[11][16]

Synthesis of Boc-L-beta-Homoasparagine

L-beta-Homoasparagine
+ (Boc)₂O

Add Base (e.g., NaOH, TEA)
in Dioxane/Water Stir at Room Temp Acidify to pH ~3-4

(e.g., with HCl) Precipitate Product Isolate & Dry
Boc-L-beta-Homoasparagine

Click to download full resolution via product page

Caption: General synthetic scheme for N-Boc protection.

Conclusion
Boc-L-beta-Homoasparagine is more than a mere reagent; it is a strategic tool for molecular

design. Its chemical properties—governed by the interplay of the acid-labile Boc group and the

activatable carboxylic acid—are well-defined and reliable, enabling its seamless integration into

sophisticated synthetic workflows. A command of the protocols for its deprotection, coupling,
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and characterization allows researchers to harness its potential to create peptides with superior

stability, novel conformations, and enhanced therapeutic profiles. This guide provides the

foundational knowledge and practical methodologies to empower scientists in leveraging this

valuable compound to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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